molecular formula C23H24N4O4S B10876493 4-(2-{[7-(4-Methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}ethyl)benzenesulfonamide

4-(2-{[7-(4-Methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}ethyl)benzenesulfonamide

Cat. No.: B10876493
M. Wt: 452.5 g/mol
InChI Key: BWTQATLVEFKXFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-{[7-(4-Methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}ethyl)benzenesulfonamide is a complex organic compound with a unique structure that combines a quinazolinone core with a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[7-(4-Methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}ethyl)benzenesulfonamide typically involves multiple steps, starting with the formation of the quinazolinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The methoxyphenyl group is introduced via electrophilic aromatic substitution, and the benzenesulfonamide moiety is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes would also consider the cost-effectiveness and environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[7-(4-Methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

4-(2-{[7-(4-Methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}ethyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new drugs.

    Industry: It may be used in the development of new materials with unique properties, such as enhanced stability or specific interactions with other compounds.

Mechanism of Action

The mechanism of action of 4-(2-{[7-(4-Methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzenesulfonamide moiety may enhance the compound’s binding affinity or selectivity for certain targets. Overall, the compound’s effects are mediated through its ability to interact with and modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives and benzenesulfonamide-containing molecules. Examples include:

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

What sets 4-(2-{[7-(4-Methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}ethyl)benzenesulfonamide apart is its unique combination of structural features, which may confer distinct biological activities or chemical properties

Properties

Molecular Formula

C23H24N4O4S

Molecular Weight

452.5 g/mol

IUPAC Name

4-[2-[[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]amino]ethyl]benzenesulfonamide

InChI

InChI=1S/C23H24N4O4S/c1-31-18-6-4-16(5-7-18)17-12-21-20(22(28)13-17)14-26-23(27-21)25-11-10-15-2-8-19(9-3-15)32(24,29)30/h2-9,14,17H,10-13H2,1H3,(H2,24,29,30)(H,25,26,27)

InChI Key

BWTQATLVEFKXFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NCCC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.